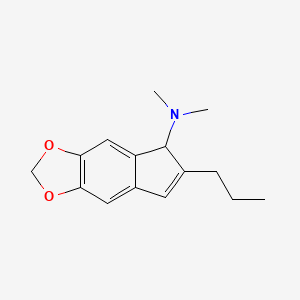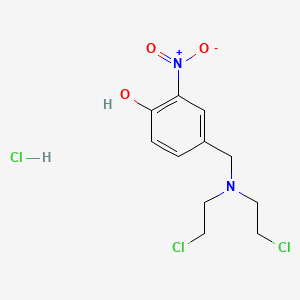![molecular formula C18H45B3O6Sn3 B13796061 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) CAS No. 51805-34-6](/img/structure/B13796061.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes boron, oxygen, and tin atoms arranged in a specific configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) typically involves the reaction of triethylstannane with a boron-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The triethylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen-tin complexes with higher oxidation states, while reduction may produce simpler organotin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, organotin compounds, including this one, are studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.
Medicine
The compound’s potential medicinal applications are explored in the context of its biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry
In industry, [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes makes it useful in various industrial processes.
Mécanisme D'action
The mechanism of action of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s tin atoms can coordinate with biological molecules, affecting their function. Additionally, its boron-oxygen framework may participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3,5-Trioxane]tris(triethylstannane): Similar structure but lacks the boron atoms.
[1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of triethylstannane.
[1,3,5-Trioxane-2,4,6-triyltris(oxy)]tris(triphenylstannane): Similar structure but with triphenylstannane groups.
Uniqueness
The presence of boron atoms in [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane) distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
51805-34-6 |
|---|---|
Formule moléculaire |
C18H45B3O6Sn3 |
Poids moléculaire |
746.1 g/mol |
Nom IUPAC |
[4,6-bis(triethylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-triethylstannane |
InChI |
InChI=1S/9C2H5.B3O6.3Sn/c9*1-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
Clé InChI |
QJKINXKYAKUSDH-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC)O[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
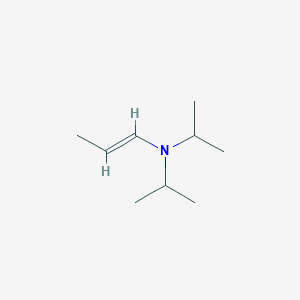
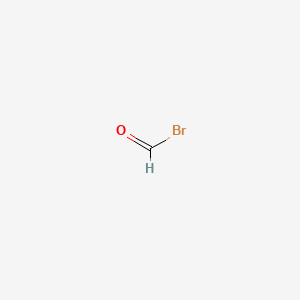
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)

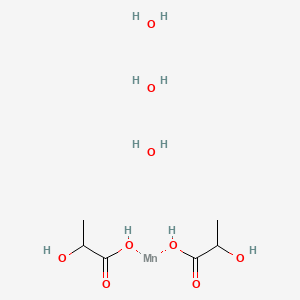
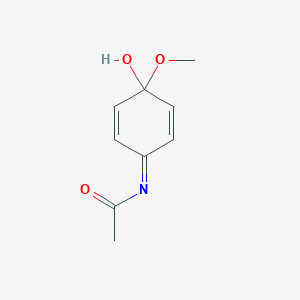
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
